5-Bromo-2-methylbenzoic acid

Description

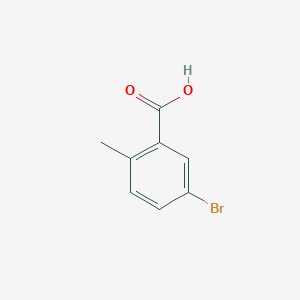

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEENCYZQHCUTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323433 | |

| Record name | 5-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79669-49-1 | |

| Record name | 79669-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization of 5 Bromo 2 Methylbenzoic Acid

Laboratory-Scale Synthesis Routes for 5-Bromo-2-methylbenzoic Acid

Several methods have been established for the synthesis of this compound in a laboratory setting, each with distinct advantages and challenges.

Bromination of 2-Methylbenzoic Acid using Bromine and Sulfuric Acid

A common and direct method for synthesizing this compound involves the electrophilic bromination of 2-methylbenzoic acid using elemental bromine in the presence of concentrated sulfuric acid. google.comchemicalbook.comchemicalbook.com Sulfuric acid serves as both a solvent and a catalyst, activating the bromine and facilitating the substitution reaction on the aromatic ring. google.com

In a typical procedure, 2-methylbenzoic acid is dissolved in concentrated sulfuric acid, and bromine is added dropwise. The reaction mixture is stirred at room temperature for an extended period to ensure completion. chemicalbook.comchemicalbook.com The product is then precipitated by pouring the reaction mixture into ice water. chemicalbook.comchemicalbook.com

| Reactants | Conditions | Product Ratio (5-Br : 3-Br) | Yield | Reference |

| 2-Methylbenzoic Acid, Bromine, Conc. H₂SO₄ | 25°C, 20 hours | 62 : 38 | 97% (crude) | chemicalbook.comchemicalbook.com |

This method, while straightforward, often results in the formation of a significant amount of the undesired isomer, 3-bromo-2-methylbenzoic acid, necessitating further purification. google.comchemicalbook.comchemicalbook.com

Application of N-Bromosuccinimide (NBS) in Bromination Reactions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions, offering a safer and more convenient alternative to liquid bromine. nih.govgoogle.comorganic-chemistry.org In the synthesis of this compound, NBS can be employed in a sulfuric acid medium. google.comresearchgate.net This system can lead to the smooth monobromination of even deactivated aromatic compounds. researchgate.net

The use of NBS in concentrated sulfuric acid can facilitate the formation of bromine cations, which act as the electrophile in the aromatic substitution reaction. researchgate.net This method can provide good yields under mild reaction conditions. researchgate.net Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in concentrated sulfuric acid, which has been reported to yield up to 88% of the desired product. chemicalbook.com

Catalytic Approaches in the Synthesis of this compound (e.g., Iron Powder Catalysis)

To improve reaction efficiency and selectivity, catalytic methods have been explored. The use of an iron powder catalyst in the bromination of 2-methylbenzoic acid with bromine and sulfuric acid has been shown to promote the reaction and enhance the selectivity for the desired 5-bromo isomer. google.com The iron catalyst acts as a Lewis acid, further polarizing the bromine molecule and increasing its electrophilicity.

A patent describes a method where 2-alkylbenzoic acid is reacted with bromine in the presence of sulfuric acid and iron powder. google.com This approach is highlighted as an industrially inexpensive and efficient method for producing 5-bromo-2-alkylbenzoic acids. google.com The amount of iron powder used can be varied, with a molar ratio of 0.01 to 1 relative to the 2-alkylbenzoic acid being preferable. google.com

Industrial Scale-Up and Efficiency Enhancements in this compound Production

The industrial production of this compound necessitates processes that are not only high-yielding but also cost-effective and scalable. google.comthieme-connect.com A key focus in scaling up is the optimization of reaction conditions to maximize the yield of the desired isomer and minimize waste.

One patented industrial process emphasizes the reaction of 2-alkylbenzoic acid with bromine in the presence of sulfuric acid, highlighting its potential for inexpensive and efficient production. google.com For related compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, a six-step synthesis starting from dimethyl terephthalate (B1205515) has been successfully scaled up to approximately 70 kg per batch with a total yield of 24%. thieme-connect.comresearchgate.netthieme-connect.com This demonstrates the feasibility of multi-step syntheses on an industrial scale.

Regiochemical Control and Isomeric Purity in this compound Synthesis

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction. The directing effects of the methyl and carboxylic acid groups on the aromatic ring lead to the formation of both the 5-bromo and 3-bromo isomers. google.comchemicalbook.comchemicalbook.com The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This results in the activation of the 3, 4, 5, and 6 positions for electrophilic attack.

The reaction of 2-methylbenzoic acid with bromine in sulfuric acid typically yields a mixture of this compound and 3-bromo-2-methylbenzoic acid. google.comchemicalbook.comchemicalbook.com The ratio of these isomers can be influenced by the reaction conditions. For instance, one report indicates a 62:38 ratio of the 5-bromo to the 3-bromo isomer. chemicalbook.comchemicalbook.com

Achieving high isomeric purity is crucial for the compound's use in pharmaceutical synthesis. google.com Therefore, the development of synthetic methods that favor the formation of the 5-bromo isomer is a primary research goal. The use of an iron powder catalyst has been shown to improve the selectivity for the 5-bromo product. google.com

Advanced Purification Techniques for this compound and its Intermediates

Due to the formation of isomeric byproducts during synthesis, effective purification methods are essential to obtain high-purity this compound. google.com Recrystallization is a common and effective technique for purifying the crude product.

After the initial reaction and precipitation of the solid product, a mixture of this compound and 3-bromo-2-methylbenzoic acid is obtained. google.com This mixture can be purified by recrystallization from a suitable solvent, such as ethanol (B145695). chemicalbook.comchemicalbook.com One procedure describes dissolving the crude bromo compound in hot ethanol and then cooling the solution to precipitate the less soluble 5-bromo isomer, thereby increasing its purity in the crystalline solid. chemicalbook.comchemicalbook.com This process can significantly improve the ratio of the 5-bromo to the 3-bromo isomer, for example, from 62:38 in the crude product to 91:9 after recrystallization. chemicalbook.comchemicalbook.com

A patented method also describes the isolation of the solid mixture followed by recrystallization from an alcohol solvent to produce high-purity 5-bromo-2-alkylbenzoic acid. google.com The temperature for recrystallization can be controlled within a range of -40 to 100 °C to optimize the purity and yield of the final product. google.com

| Purification Step | Initial Isomer Ratio (5-Br : 3-Br) | Final Isomer Ratio (5-Br : 3-Br) | Reference |

| Recrystallization from Ethanol | 62 : 38 | 91 : 9 | chemicalbook.comchemicalbook.com |

Applications of 5 Bromo 2 Methylbenzoic Acid in Diversified Chemical Syntheses

Utility as a Building Block in Complex Organic Synthesis

5-Bromo-2-methylbenzoic acid is extensively utilized as a fundamental component in the creation of more intricate organic molecules. chemimpex.com The presence of the bromine atom enhances its reactivity, making it an essential starting material for synthesizing various biologically active compounds. chemimpex.com This reactivity allows for a range of chemical transformations, facilitating the design of complex molecular structures. chemimpex.com

The compound's carboxylic acid group can undergo typical reactions such as esterification and amidation. For example, it reacts with alcohols in the presence of an acid catalyst to form esters like methyl 5-bromo-2-methylbenzoate. With amines and coupling agents, it forms amides such as 5-bromo-2-methylbenzamide. The bromine atom can also be substituted with other functional groups, further expanding its synthetic utility.

Role in Pharmaceutical Development and Drug Discovery

The application of this compound is particularly prominent in the pharmaceutical sector, where it functions as a key intermediate in the synthesis of various therapeutic agents. chemimpex.com

A significant application of this compound is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com It is a crucial starting material for the production of canagliflozin (B192856). clockss.orgpatsnap.com The synthesis of canagliflozin involves several steps, starting with the conversion of this compound to its acid chloride. clockss.orgnih.gov This is typically achieved by reacting it with agents like oxalyl chloride or thionyl chloride. nih.govgoogle.comportico.org

The resulting 5-bromo-2-methylbenzoyl chloride then undergoes a Friedel-Crafts acylation reaction with 2-(4-fluorophenyl)thiophene, catalyzed by a Lewis acid such as aluminum trichloride (B1173362), to produce (5-bromo-2-methylphenyl)(2-(4-fluorophenyl)thiophen-2-yl)methanone. google.comclockss.orgportico.org Subsequent reduction of the ketone group yields the key intermediate, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. clockss.orgportico.org This intermediate is then further elaborated to afford canagliflozin. portico.org

Table 1: Key Synthetic Steps for Canagliflozin from this compound

| Step | Reactant(s) | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Acid Chloride Formation | This compound | Oxalyl chloride or Thionyl chloride | 5-Bromo-2-methylbenzoyl chloride | nih.govgoogle.comportico.org |

| Friedel-Crafts Acylation | 5-Bromo-2-methylbenzoyl chloride, 2-(4-Fluorophenyl)thiophene | Aluminum trichloride (AlCl₃) | (5-Bromo-2-methylphenyl)(2-(4-fluorophenyl)thiophen-2-yl)methanone | google.comclockss.orgportico.org |

| Ketone Reduction | (5-Bromo-2-methylphenyl)(2-(4-fluorophenyl)thiophen-2-yl)methanone | Triethylsilane (Et₃SiH), Boron trifluoride diethyl etherate (BF₃·OEt₂) | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | clockss.orgportico.org |

Research has indicated that derivatives of this compound hold potential as anti-inflammatory agents. chemimpex.com For instance, the related compound 5-bromo-2-(phenylamino)benzoic acid has been studied for its non-steroidal anti-inflammatory drug (NSAID)-like properties. researchgate.net While direct studies on the anti-inflammatory activity of this compound itself are less common, its role as a precursor allows for the synthesis of a variety of molecules that can be evaluated for such properties.

The structural framework of this compound is also utilized in the development of antimicrobial compounds. chemimpex.com The bromine substituent is a key feature that can be incorporated into more complex molecules designed to exhibit antimicrobial activity. chemimpex.com For example, 5-bromo-4-methoxy-2-methylbenzyl alcohol, which can be synthesized from a derivative of this compound, is an intermediate in the synthesis of antimicrobial agents like fluconazole (B54011) and voriconazole. nbinno.com Furthermore, structurally related sulfonamides containing a bromo-thiophene moiety have shown antibacterial efficacy. nih.gov

This compound can be reduced to form (5-bromo-2-methyl)benzyl alcohol. This conversion is a key step in creating various building blocks for drug discovery. d-nb.inforsc.org For example, the resulting benzyl (B1604629) alcohol can be further modified to synthesize a range of substituted aromatic compounds bearing carboxylic acid, aldehyde, or pinacol (B44631) borane (B79455) motifs, which are valuable in medicinal chemistry. d-nb.info

Exploration in Agrochemical Research for Active Compound Development

In addition to its pharmaceutical applications, this compound is explored in agrochemical research for developing new active compounds. chemimpex.com Its derivatives are investigated for potential use as herbicides and pesticides. chemimpex.com The versatility of the bromine and carboxylic acid functional groups allows for the synthesis of a wide array of structures that can be screened for desired agrochemical properties. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a known building block for herbicides.

Integration into Material Science for Novel Polymer and Material Creation

This compound serves as a valuable building block in material science, primarily investigated for its role in creating novel polymers with enhanced properties. chemimpex.com Its bifunctional nature, featuring both a carboxylic acid group and a reactive bromine atom, allows for its incorporation into polymer backbones through various polymerization techniques. The presence of the bromine and methyl groups on the benzene (B151609) ring can influence the final properties of the materials, such as solubility, thermal stability, and resistance to environmental factors. chemimpex.com

One of the key applications in this area is the synthesis of high-performance polymers like polyamides and polyimides. The carboxylic acid moiety of this compound can react with amine-containing monomers to form amide linkages, the fundamental bond in polyamides. While specific research on polymers derived exclusively from this compound is specialized, the principles of polycondensation reactions are well-established. For instance, aromatic polyamides are often synthesized through low-temperature polycondensation. researchgate.net

Similarly, this acid can be chemically modified and used in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. scispace.com The synthesis often involves a two-step process where a dianhydride reacts with a diamine to form a polyamic acid precursor, which is then chemically or thermally cyclized to the final polyimide. scispace.com this compound can be envisioned as a precursor to either the diamine or dianhydride monomer after suitable chemical transformations.

The data table below illustrates a hypothetical polycondensation reaction for the formation of a polyamide, demonstrating the role of this compound as a monomer.

| Reaction Step | Description | Reactants | Conditions | Product |

| 1. Acyl Chloride Formation | Activation of the carboxylic acid group to a more reactive acyl chloride. | This compound, Thionyl chloride (SOCl₂) | Reflux | 5-Bromo-2-methylbenzoyl chloride |

| 2. Polycondensation | Reaction of the difunctional acyl chloride with a diamine to form the polymer chain. | 5-Bromo-2-methylbenzoyl chloride, Aromatic Diamine (e.g., 4,4'-oxydianiline) | Low temperature, in a polar aprotic solvent (e.g., NMP) | Aromatic Polyamide |

Participation in the Study of Organic Reaction Mechanisms

The distinct electronic and steric environment of this compound makes it a useful substrate for studying organic reaction mechanisms, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. rsc.org The presence of an electron-withdrawing carboxylic acid group and an electron-donating methyl group at specific positions relative to the reactive carbon-bromine bond provides a unique platform to investigate the intricacies of catalytic cycles.

A prime example is its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. xisdxjxsu.asia Mechanistic studies of the Suzuki reaction often focus on three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Using a substrate like this compound allows researchers to probe how substituents on the aryl halide affect the rates and efficiencies of these elementary steps.

For instance, the electron-withdrawing nature of the carboxylic acid group can influence the oxidative addition of the palladium(0) catalyst to the C-Br bond. Conversely, the ortho-methyl group introduces steric hindrance, which can affect the approach of the catalyst and the subsequent steps in the catalytic cycle. beilstein-journals.org By systematically comparing the reaction kinetics and product distribution of this compound with other substituted bromobenzenes, chemists can gain deeper insights into the electronic and steric effects governing the reaction. rsc.orgbeilstein-journals.org

The following table outlines key aspects of using this compound in mechanistic studies of the Suzuki-Miyaura coupling.

| Mechanistic Aspect | Role of this compound | Parameter Studied | Potential Finding |

| Oxidative Addition | The C-Br bond is the site of the initial reaction with the Pd(0) catalyst. | Reaction rate, catalyst loading. | The electronic effect of the -COOH and -CH₃ groups on the C-Br bond activation energy. |

| Transmetalation | The steric hindrance from the ortho-methyl group can influence the approach of the organoboron reagent. | Efficiency of C-C bond formation, yield. | The impact of steric hindrance on the transfer of the organic group from boron to palladium. |

| Reductive Elimination | The final step to form the product and regenerate the catalyst can be affected by the product's structure. | Rate of catalyst turnover, product isomer distribution. | How the final biaryl product's structure, influenced by the initial substituents, affects its release from the palladium center. |

These studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and expanding the scope of cross-coupling methodologies to synthesize increasingly complex molecules. xisdxjxsu.asia

Structural Elucidation and Characterization of 5 Bromo 2 Methylbenzoic Acid and Its Derivatives

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the molecular structure of synthesized compounds. For 5-Bromo-2-methylbenzoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive evidence of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the aliphatic methyl protons are observed. For instance, in a DMSO-d6 solvent, the highly deshielded carboxylic acid proton appears as a singlet at approximately δ 13.16 ppm. The aromatic region shows signals for the three protons on the benzene (B151609) ring, with their multiplicity and coupling constants confirming the 1,2,5-substitution pattern. A singlet for the proton between the bromine and carboxylic acid groups appears around δ 7.91 ppm, while two doublets, corresponding to the other two aromatic protons, are observed at approximately δ 7.63 and δ 7.27 ppm. The aliphatic methyl group (-CH₃) gives a characteristic singlet at around δ 2.50 ppm.

¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, the carboxylic acid carbon (C=O) is typically observed in the highly deshielded region of around δ 170 ppm. The aromatic carbons appear in the δ 120–145 ppm range, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronic effects. The carbon of the methyl group appears in the aliphatic region, at a much higher field.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~13.16 | Carboxylic acid (-COOH) |

| ¹H | ~7.2-8.0 | Aromatic (Ar-H) |

| ¹H | ~2.50 | Methyl (-CH₃) |

| ¹³C | ~170 | Carboxylic acid (-C OOH) |

| ¹³C | ~120-145 | Aromatic (Ar-C) |

| ¹³C | ~19-22 | Methyl (-C H₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. The molecular weight of this compound is approximately 215.04 g/mol . chemicalbook.combiosynth.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion in the mass spectrum appears as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z and m/z+2). For this compound, this is often observed as peaks at m/z 215/217 (for the [M+H]⁺ ion in positive ionization mode) or m/z 214/216 (for the [M-H]⁻ ion in negative ionization mode). This characteristic doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Key Mass Peaks | Characteristic [M] and [M+2] pattern |

| Common Adducts | [M+H]⁺ at m/z 215/217 or [M-H]⁻ at m/z 214/216 |

X-ray Crystallography of this compound and Related Structures

While specific crystallographic data for this compound itself is not widely published, the solid-state structure can be reliably predicted based on extensive studies of closely related compounds, particularly other substituted benzoic acids. X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice.

Analysis of Molecular Conformation and Geometry

The molecular structure of this compound consists of a largely planar benzene ring. The carboxylic acid group and the methyl group are attached to this ring. Studies on analogous compounds like p-bromobenzoic acid show that the carboxyl group often has two distinct carbon-oxygen bond lengths. scispace.com For example, in p-bromobenzoic acid, the C=O double bond is shorter (approx. 1.225 Å) than the C-O single bond (approx. 1.307 Å). scispace.com A similar geometry is expected for this compound. The presence of the ortho-methyl group may cause a slight twist of the carboxylic acid group out of the plane of the benzene ring due to steric hindrance.

Crystal Packing and Supramolecular Assembly in Solid State

The hydrogen-bonded dimers of this compound serve as the primary building blocks (supramolecular synthons) for the extended crystal lattice. These dimeric units then assemble into a three-dimensional structure through a network of weaker intermolecular forces. iucr.org The arrangement of these dimers is influenced by factors like halogen-halogen and halogen-π interactions, which are common in halobenzoic acids. researchgate.net The interplay of the strong hydrogen-bonded dimers and these weaker directional interactions dictates the final crystal packing and the formation of a stable supramolecular assembly. uiowa.edursc.org

| Feature | Description | Governing Interaction(s) |

|---|---|---|

| Molecular Conformation | Largely planar aromatic ring with a potentially twisted carboxyl group. | Steric hindrance (ortho-methyl group). |

| Primary Supramolecular Synthon | Centrosymmetric dimer formation. | O-H···O hydrogen bonds. |

| Secondary Interactions | Contribute to the stability of the overall packing. | Halogen bonding (Br···O), C-H···O contacts, π-stacking. |

| Crystal Packing | Assembly of dimeric units into a 3D lattice. | Van der Waals forces, halogen interactions. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 5-Bromo-2-methylbenzoic acid, which dictates its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. intelcentru.ropsu.edu It is favored for its balance of accuracy and computational efficiency. DFT studies on benzoic acid and its derivatives focus on calculating various molecular properties to predict their behavior. psu.eduresearchgate.net For this compound, DFT calculations, typically using a basis set like 6-311G(d,p), can be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms. psu.edu

These calculations yield important data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated using DFT, which illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

| Property | Calculated Value (Example: Substituted Benzoic Acid) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 1.72 D | Measures the molecule's overall polarity. wikipedia.org |

| Standard Enthalpy of Formation (ΔfH⦵298) | -385.2 kJ/mol (for Benzoic Acid) | Represents the heat change when the compound is formed from its elements. wikipedia.org |

Alongside DFT, other computational methods like the Hartree-Fock (HF) theory and various semi-empirical methods are used to study benzoic acid derivatives. intelcentru.roresearchgate.net The HF method, while foundational, is known to be more computationally demanding and sometimes less accurate than modern DFT methods because it does not account for electron correlation in the same way. wustl.edu

Semi-empirical methods, such as PM3, PM6, and AM1, offer a faster, though often less precise, alternative by simplifying calculations and using parameters derived from experimental data. wustl.eduscielo.br These methods are particularly useful for preliminary screenings of large numbers of molecules. scielo.br Studies comparing these methods for benzoic acid derivatives have shown that while DFT and HF methods generally provide optimized geometries that align well with experimental X-ray crystallography data, some semi-empirical methods may show larger deviations. intelcentru.ro For instance, a comparison of computational methods on silicon-containing benzoic acid derivatives revealed that geometries computed by DFT, HF, PM3, and PM7 were in good agreement with experimental structures, whereas PM6 showed greater discrepancies. intelcentru.ro

Table 2: Comparison of Computational Methods for Molecular Geometry Prediction This table is a generalized comparison based on findings for related molecules.

| Method | Relative Cost | General Accuracy for Geometry | Key Feature |

|---|---|---|---|

| DFT (e.g., B3LYP) | Medium-High | High | Includes electron correlation, good balance of speed and accuracy. intelcentru.ro |

| Hartree-Fock (HF) | High | Good | Ab initio method, neglects electron correlation. intelcentru.rowustl.edu |

| Semi-Empirical (e.g., PM7, AM1) | Low | Moderate to Good | Uses empirical parameters to speed up calculations. scielo.br |

| Semi-Empirical (e.g., PM6) | Low | Variable | May show conformational discrepancies for some structures. intelcentru.ro |

Prediction of Reactivity and Reaction Energetics

Computational chemistry is instrumental in predicting the chemical reactivity of this compound. The electronic properties calculated, such as the distribution of electron density, provide clues about how the molecule will interact with other reagents. msu.edu

The Molecular Electrostatic Potential (MEP) map is a key tool in this regard. It visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the carboxylic group are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the acidic proton will be a site of positive potential. nih.gov

Furthermore, quantum chemical calculations can model entire reaction pathways, determining the energies of reactants, products, and transient transition states. This allows for the calculation of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms. By modeling the energetics of, for example, esterification or amidation at the carboxylic acid group, researchers can predict the feasibility and outcome of synthetic routes involving this compound.

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

This approach is valuable for several reasons. First, it allows for conformational searching by exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities. For this compound, this would involve the rotation around the single bond connecting the carboxylic group to the benzene (B151609) ring. MD simulations can help determine the most populated conformations in different environments, such as in a solvent or when interacting with a biological target. nih.gov The stability of the resulting ligand-receptor complex can be assessed, which is a critical step in virtual screening for drug discovery. nih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate a molecule's chemical structure with its biological activity. iomcworld.com For this compound, this involves synthesizing a series of derivatives and evaluating how changes in their structure affect a specific biological outcome. nih.gov

For example, the bromine atom and the methyl group on the benzene ring can be moved to different positions, or replaced with other functional groups. nih.govacs.org The carboxylic acid group can also be converted into esters, amides, or other functional groups. SAR studies on other benzoic acid derivatives have revealed that the strategic placement of substituents is critical for activity. iomcworld.com For instance, in the design of anti-sickling agents, molecular modeling was used to position functional groups on disubstituted benzoic acids to facilitate interaction with amino acid residues in sickle hemoglobin. iomcworld.com Similarly, SAR studies on sulfamoyl benzamidothiazoles, which involved bromo-substituted benzoic acid precursors, showed that such substitutions were well-tolerated and could be used for further molecular modifications. nih.gov These studies provide a framework for how derivatives of this compound could be systematically designed and optimized for a desired therapeutic effect.

Derivatives and Analogues of 5 Bromo 2 Methylbenzoic Acid

Synthesis and Functionalization of Benzoic Acid Derivatives Bearing Halogen and Methyl Substituents

The synthesis of benzoic acid derivatives that incorporate both halogen and methyl substituents is a critical area of organic chemistry, providing building blocks for numerous complex molecules. 5-Bromo-2-methylbenzoic acid is a key example, and its synthesis often starts from 2-methylbenzoic acid (o-toluic acid).

One common method involves the direct bromination of 2-methylbenzoic acid. In a typical procedure, 2-methylbenzoic acid is dissolved in concentrated sulfuric acid, and bromine is added dropwise. chemicalbook.com This reaction is stirred at room temperature for an extended period, after which the mixture is poured into ice water, causing the brominated product to precipitate. chemicalbook.com However, this direct bromination often yields a mixture of positional isomers, primarily the desired this compound and the 3-bromo-2-methylbenzoic acid as a significant byproduct. chemicalbook.comgoogle.com The ratio of these isomers can vary, with one report indicating a 62:38 ratio of the 5-bromo to the 3-bromo isomer. chemicalbook.com

To achieve higher purity, recrystallization from a solvent like ethanol (B145695) is employed to separate the isomers. chemicalbook.com Alternative brominating agents can also be used to improve selectivity and yield. For instance, using 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid can afford the product in a high yield of 88%. chemicalbook.com The synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, can be achieved by reacting 2-chlorobenzotrichloride with a bromide reagent under the influence of a catalyst, followed by hydrolysis. google.com

The functionalization of these halogenated methylbenzoic acids is diverse. The presence of the carboxylic acid group allows for esterification and amidation, while the bromine atom provides a reactive site for various coupling reactions, making these compounds versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com For example, this compound serves as a crucial starting material for the synthesis of canagliflozin (B192856), an antidiabetic drug. google.combiosynth.com

Table 1: Synthesis Methods for this compound

| Starting Material | Reagents | Key Conditions | Reported Yield | Ref. |

|---|---|---|---|---|

| 2-Methylbenzoic acid | Bromine, Concentrated Sulfuric Acid | Stirred at 25°C for 20 hours | 97% (crude mixture) | chemicalbook.com |

Investigation of this compound Ethyl Esters and Related Ester Derivatives

The ester derivatives of this compound are significant for modifying the compound's physical properties and for their use in further synthetic transformations. The esterification of the carboxylic acid group is a fundamental functionalization reaction. While specific research on the ethyl ester of this compound is not detailed in the provided context, general principles of esterification apply.

Related ester derivatives, such as methyl 5-bromo-2-ethylbenzoate, have been synthesized and characterized. alfa-chemistry.comnih.govchemscene.comcalpaclab.com These esters are typically formed through standard esterification procedures involving the parent carboxylic acid and the corresponding alcohol under acidic conditions. The investigation of these esters is often linked to their utility as intermediates. For instance, benzylic halogenation can be performed on alkylbenzoic acid esters to introduce further functionality. google.com

The physical properties of these esters differ from the parent acid. For example, methyl 5-bromo-2-ethylbenzoate has a boiling point of 300.86°C at 760 mmHg and a flash point of 135.756°C. alfa-chemistry.com Such data is crucial for handling and for designing subsequent reaction conditions. These ester derivatives are often used in research as building blocks for more complex molecules, including protein degraders. calpaclab.com

Comparative Studies with Positional Isomers (e.g., 2-Bromo-5-methylbenzoic Acid, 3-Bromo-2-methylbenzoic Acid)

The properties and reactivity of brominated methylbenzoic acids are highly dependent on the substitution pattern on the benzene (B151609) ring. Comparing this compound with its positional isomers, such as 2-bromo-5-methylbenzoic acid and 3-bromo-2-methylbenzoic acid, reveals significant differences.

As mentioned, the synthesis of this compound via electrophilic bromination of 2-methylbenzoic acid often produces 3-bromo-2-methylbenzoic acid as a byproduct, necessitating purification steps. chemicalbook.comgoogle.com This highlights a key difference in the regioselectivity of the synthesis.

The physical properties of these isomers also vary. For instance, the melting point of this compound is reported to be in the range of 167-171°C, whereas 3-bromo-2-methylbenzoic acid has a melting point of 152-156°C. innospk.comsigmaaldrich.com The isomer 2-bromo-5-methylbenzoic acid has a lower melting point of 136-140°C. sigmaaldrich.com These differences are critical for identification and separation.

From a chemical reactivity standpoint, the position of the bromine atom and methyl group influences the electronic environment of the carboxylic acid and the aromatic ring. This, in turn, affects their utility as synthetic intermediates. For example, 3-bromo-2-methylbenzoic acid is used as a building block for synthesizing biologically active molecules like α-2 adrenoceptor agonists and HIV-1 entry inhibitors. innospk.com Similarly, 2-bromo-5-methylbenzoic acid is a versatile intermediate for pharmaceuticals and agrochemicals. chemimpex.com

Table 2: Comparison of Physical Properties of Bromo-methylbenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 79669-49-1 | C8H7BrO2 | 215.04 | 167-171 |

| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | C8H7BrO2 | 215.044 | 152-156 |

Exploration of Bioactive Benzoic Acid Derivatives

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. preprints.orgresearchgate.net The introduction of halogen and methyl substituents can significantly modulate this activity, leading to the development of potent therapeutic agents and other bioactive molecules.

This compound is a prime example of a crucial intermediate in the pharmaceutical industry. chemimpex.comnbinno.com Its most notable application is as a key starting material for canagliflozin, a medication used to treat type 2 diabetes. google.com The unique structure of this benzoic acid derivative makes it an essential building block for constructing the complex architecture of the final drug molecule. chemimpex.com

Beyond this specific application, halogenated benzoic acid derivatives are explored for a variety of bioactivities. They are utilized in the development of anti-inflammatory and antimicrobial agents. chemimpex.com For example, certain halogenated benzoate (B1203000) derivatives of altholactone (B132534) have demonstrated improved antifungal activity against pathogens like Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov Other studies have reported the synthesis of novel benzoic acid derivatives with antimicrobial effects against Gram-positive bacterial strains. mdpi.com

The field of oncology has also seen the exploration of halogenated derivatives. Novel halogenated benzothiadiazine derivatives have been identified with anticancer activity, showing potent effects in cellular models of triple-negative breast cancer. nih.gov Furthermore, the general scaffold of this compound is used in agrochemical research, potentially for the development of new herbicides and pesticides. chemimpex.com The versatility of this chemical structure underscores its importance in the ongoing search for new bioactive compounds. preprints.org

Future Research Directions and Emerging Opportunities for 5 Bromo 2 Methylbenzoic Acid

Development of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

The traditional synthesis of 5-Bromo-2-methylbenzoic acid often involves methods that utilize hazardous reagents like molecular bromine and strong acids, presenting environmental and safety challenges. chemicalbook.comgoogle.com Future research is increasingly focused on developing novel, sustainable synthetic pathways that align with the principles of green chemistry.

A primary objective is the replacement of harsh brominating agents. Research into alternatives such as N-bromosuccinimide (NBS) in conjunction with catalysts or the in-situ generation of brominating species from safer salts like potassium bromide (KBr) is a promising avenue. researchgate.net Another key area is the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids. researchgate.netijisrt.com The application of alternative energy sources, such as photochemical activation or sonication, offers a path to milder reaction conditions and reduced energy consumption. ijisrt.comacs.org For instance, photochemically activated bromination using visible light has been successfully applied to related toluic acids, providing a safer and more efficient radical reaction pathway that avoids chemical initiators and harmful solvents like carbon tetrachloride. acs.orgbohrium.com

Future synthetic strategies will likely focus on improving regioselectivity to minimize the formation of unwanted isomers, thereby reducing waste and simplifying purification processes. chemicalbook.com The development of continuous flow reactors for bromination presents an opportunity to enhance safety and control over reaction parameters, making the synthesis more suitable for industrial-scale production. nih.gov

| Synthesis Parameter | Traditional Method | Potential Green Alternative | Principle |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), In-situ generated KOBr | Use of less hazardous reagents researchgate.netnih.gov |

| Solvent | Concentrated Sulfuric Acid | Acetonitrile, Ionic Liquids, Solvent-free | Use of safer solvents or elimination of solvents chemicalbook.comijisrt.comacs.org |

| Energy Source | Thermal Heating | Visible Light (Photochemical), Sonication | Reduced energy consumption, avoids harsh conditions ijisrt.combohrium.com |

| Process | Batch reaction | Continuous Flow | Enhanced safety and control nih.gov |

Expansion of Applications in Target-Oriented Synthesis and Drug Development

This compound is well-established as a key intermediate in the synthesis of Canagliflozin (B192856), an important antidiabetic medication. google.com However, its utility in medicinal chemistry is far broader. The compound's structure is a valuable scaffold for the development of new therapeutic agents. Future research will likely see an expansion of its use in target-oriented synthesis for a variety of disease areas.

The presence of the bromine atom is particularly advantageous, serving as a "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of libraries of complex molecules for high-throughput screening. This capability is crucial for modern drug discovery, facilitating the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.

Emerging opportunities include its use as a foundational element in the synthesis of novel anti-inflammatory and analgesic drugs. chemimpex.com Its application extends to the development of antimicrobial agents and other biologically active molecules. chemimpex.com Researchers are leveraging this compound to create more complex heterocyclic systems and other scaffolds of pharmaceutical interest. chemicalbook.com The continued exploration of this compound as a versatile building block will undoubtedly lead to the discovery of new drug candidates with novel mechanisms of action.

Integration into Advanced Functional Materials Research

Beyond pharmaceuticals, this compound is a promising candidate for the development of advanced functional materials. chemimpex.comnbinno.com Its rigid aromatic core and reactive functional groups make it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with extensive applications in gas storage, separation, sensing, and catalysis. researchgate.netmdpi.com

By using this compound as a linker, researchers can design and synthesize novel MOFs with tailored properties. The carboxylic acid group can coordinate with metal ions to form the framework's nodes, while the bromo- and methyl-substituted aromatic ring forms the struts. The bromine atom on the linker is particularly significant as it can be used for post-synthetic modification, allowing for the fine-tuning of the MOF's properties after its initial construction. This could involve introducing new functional groups to enhance catalytic activity or selective adsorption. Research on using other substituted benzoic acids, such as p-hydroxybenzoic acid, as linkers has already demonstrated the viability of this approach for creating functional MOFs used in polymerization catalysis. rsc.orgnih.govresearchgate.net

Furthermore, this compound is being investigated for its role in creating novel polymers with enhanced characteristics like improved durability and resistance to environmental factors. chemimpex.com The integration of such halogenated aromatic acids into polymer backbones can impart specific properties, including flame retardancy and modified electronic characteristics, opening doors for new applications in electronics and materials science.

Interdisciplinary Collaborations for Broadened Research Impact

Realizing the full scientific and commercial potential of this compound will require synergistic collaborations across various scientific disciplines. The development of greener and more efficient synthetic pathways (Section 7.1) will benefit from partnerships between synthetic organic chemists and chemical engineers to translate laboratory-scale innovations into industrially viable processes.

In the realm of drug development (Section 7.2), collaborations are essential between medicinal chemists, who design and synthesize new molecules based on the this compound scaffold, and pharmacologists and biochemists, who evaluate the biological activity and therapeutic potential of these new compounds.

The creation of novel functional materials (Section 7.3) necessitates a close working relationship between synthetic chemists, materials scientists, and physicists. Chemists can design and build new MOFs and polymers, while materials scientists and physicists can characterize their structural, electronic, and mechanical properties and explore their performance in applications ranging from gas separation to electronic devices. By fostering these interdisciplinary partnerships, the research community can accelerate the pace of discovery and translate fundamental knowledge about this compound into practical, high-impact innovations.

Q & A

Basic Question

- Molecular Formula : C₈H₇BrO₂; Molecular Weight : 215.04 g/mol .

- Melting Point : 167–171°C (experimental range) .

- pKa : Predicted to be 3.48 ± 0.25, indicating moderate acidity suitable for pH-dependent reactions .

- Storage : Requires refrigeration (0–6°C) to prevent decomposition .

- Key Spectral Data : InChIKey

SEENCYZQHCUTSB-UHFFFAOYSA-Nfor database referencing .

Methodological Note : Confirm purity via HPLC (≥95%) and characterize using NMR (¹H/¹³C) and FT-IR to validate structural integrity .

How can researchers optimize synthetic routes for this compound derivatives while addressing solvent toxicity?

Advanced Question

- Challenge : Traditional methods rely on toxic solvents (e.g., 1,2-dichloroethane) .

- Solution :

- Flow Chemistry : Enables precise control of reaction parameters, reducing solvent volume and waste .

- Green Solvents : Substitute with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer workflows .

- Derivative Synthesis : Use Suzuki-Miyaura coupling for bromo-substituted intermediates, leveraging boronic acid partners (e.g., 3-Bromo-5-methoxyphenylboronic acid) .

Validation : Monitor reaction efficiency via LC-MS and compare yields with literature benchmarks .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Q. Methodological Focus

- Structural Confirmation :

- Purity Assessment :

Reference Data : Cross-check with NIST Chemistry WebBook for IR and MS spectra .

How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points or spectral profiles)?

Q. Data Contradiction Analysis

- Case Study : Variations in melting points (e.g., 167–171°C vs. 181°C for 4-Bromo-2-methylbenzoic acid) .

- Approach :

- Reproducibility Tests : Repeat synthesis/purification under controlled conditions (e.g., recrystallization from ethanol/water).

- Multi-Technique Validation : Combine DSC for melting behavior and XRD for polymorph identification .

- Database Alignment : Compare with NIST or PubChem entries to identify outliers .

Recommendation : Publish detailed experimental protocols to minimize ambiguities .

What are the emerging biomedical applications of this compound derivatives?

Q. Advanced Research Focus

- Drug Discovery :

- Biological Screening :

Future Directions : Explore PROTACs (degradation targeting) by conjugating with E3 ligase ligands .

What computational methods can predict the reactivity and electronic properties of this compound?

Q. Advanced Theoretical Analysis

- Density Functional Theory (DFT) :

- HOMO-LUMO gaps to assess electrophilicity.

- Fukui indices for bromine substitution reactivity .

- Solvent Modeling : Use COSMO-RS to simulate solvation effects in polar aprotic solvents .

Validation : Compare computed IR spectra with experimental data (e.g., C=O stretching at ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.